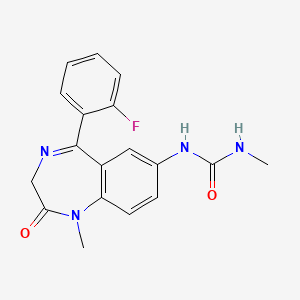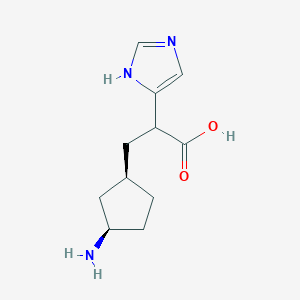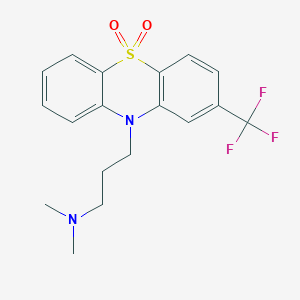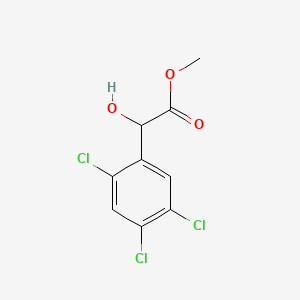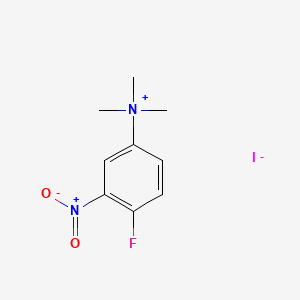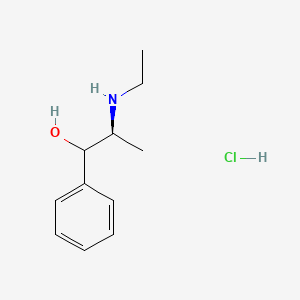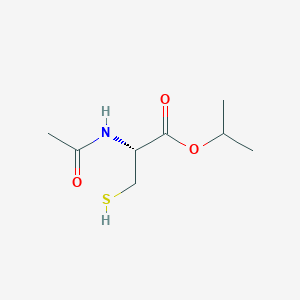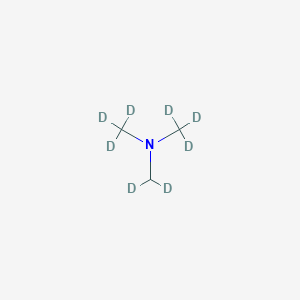
Trimethyl-d8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-d8-amine is a deuterated version of trimethylamine, an organic compound with the formula N(CH₃)₃. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless gas with a strong fishy odor at low concentrations and an ammonia-like odor at higher concentrations. It is widely used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl-d8-amine can be synthesized through the reaction of deuterated methanol (CD₃OD) with ammonia (NH₃) in the presence of a catalyst. The reaction proceeds as follows: [ 3 CD₃OD + NH₃ \rightarrow (CD₃)₃N + 3 H₂O ] This reaction produces this compound along with water as a byproduct. The reaction is typically carried out under controlled conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize yield and purity. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-d8-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trimethylamine N-oxide.
Reduction: It can be reduced to form dimethylamine and methylamine.
Substitution: It can participate in nucleophilic substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Alkyl halides (e.g., methyl iodide) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Trimethylamine N-oxide
Reduction: Dimethylamine, Methylamine
Substitution: Quaternary ammonium salts
Applications De Recherche Scientifique
Trimethyl-d8-amine is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: It is used in studies of metabolic pathways and enzyme kinetics.
Medicine: It is used in the development of pharmaceuticals and as a tracer in metabolic studies.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mécanisme D'action
Trimethyl-d8-amine exerts its effects through various mechanisms, depending on the context of its use. In biological systems, it can act as a substrate for enzymes involved in methylation reactions. It can also interact with receptors and transporters, influencing cellular signaling pathways. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into its distribution and transformation within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylamine (N(CH₃)₃): The non-deuterated version of trimethyl-d8-amine.
Dimethylamine (N(CH₃)₂H): A related amine with two methyl groups.
Methylamine (N(CH₃)H₂): A related amine with one methyl group.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry, enabling detailed studies of chemical and biological processes. Additionally, the deuterium labeling can influence the compound’s reactivity and stability, making it a valuable tool in various scientific investigations.
Propriétés
Formule moléculaire |
C3H9N |
|---|---|
Poids moléculaire |
67.16 g/mol |
Nom IUPAC |
1,1,1-trideuterio-N-(dideuteriomethyl)-N-(trideuteriomethyl)methanamine |
InChI |
InChI=1S/C3H9N/c1-4(2)3/h1-3H3/i1D2,2D3,3D3 |
Clé InChI |
GETQZCLCWQTVFV-MGGKGRBPSA-N |
SMILES isomérique |
[2H]C([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


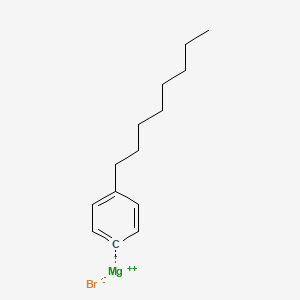
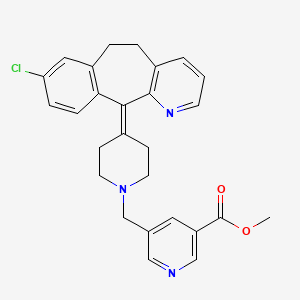
![[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate](/img/structure/B13417514.png)
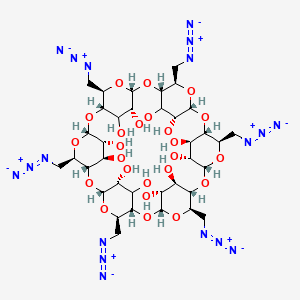
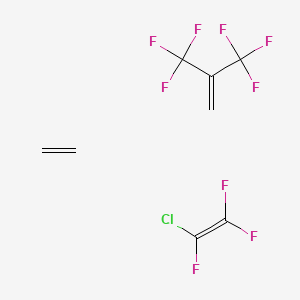
![N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
![Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-](/img/structure/B13417535.png)
